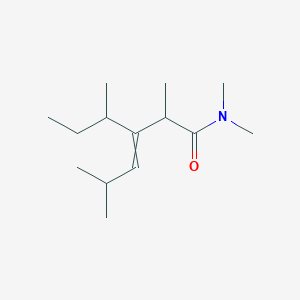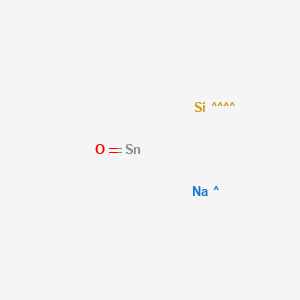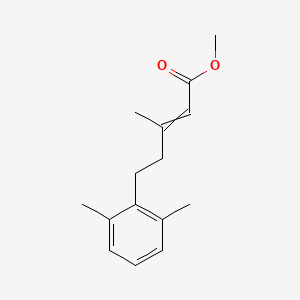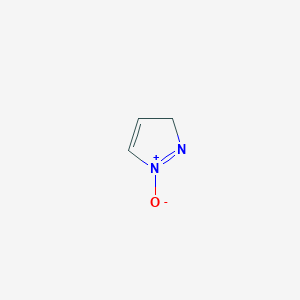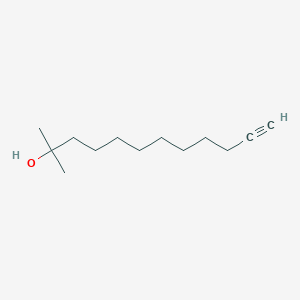![molecular formula C19H13NO2 B14197133 1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione CAS No. 918540-99-5](/img/structure/B14197133.png)
1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione is an organic compound that features both biphenyl and pyridine moieties. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione typically involves the coupling of a biphenyl derivative with a pyridine derivative. Common synthetic routes may include:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms, using reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halides, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic potential in various diseases.
Industry: Used in the synthesis of materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action for compounds like 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione often involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-([1,1’-Biphenyl]-4-yl)-2-(pyridin-3-yl)ethane-1,2-dione
- 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione
Uniqueness
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione may exhibit unique properties due to the specific positioning of the biphenyl and pyridine groups, which can influence its reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
918540-99-5 |
|---|---|
Formule moléculaire |
C19H13NO2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
1-(3-phenylphenyl)-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C19H13NO2/c21-18(19(22)17-10-5-11-20-13-17)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H |
Clé InChI |
PKMAGOWAJOPBPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



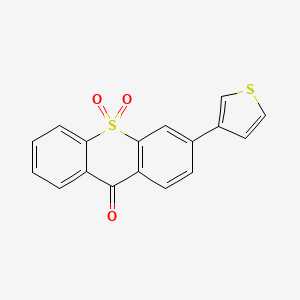
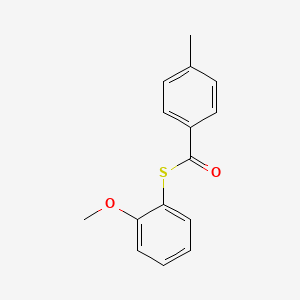

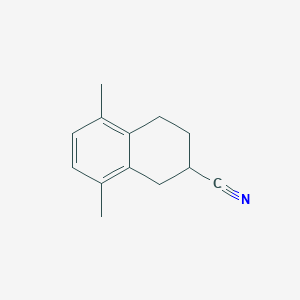
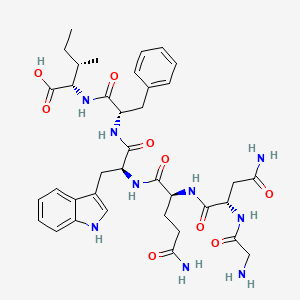
![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14197075.png)
![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
